![molecular formula C13H19NO3 B14650589 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol CAS No. 53936-85-9](/img/structure/B14650589.png)
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol is an organic compound that features a phenol group substituted with a methoxy group linked to an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.
Methoxylation: The phenol group is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Coupling Reaction: The final step involves coupling the methoxylated phenol with the oxazolidine ring through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The oxazolidine ring can be reduced to form the corresponding amino alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amino alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in oxidative stress and inflammatory pathways.
Pathways Involved: The compound may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}benzene: Similar structure but lacks the hydroxyl group on the phenol ring.
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}aniline: Contains an amino group instead of a hydroxyl group.
Uniqueness
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol is unique due to the presence of both the oxazolidine ring and the methoxylated phenol group, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
53936-85-9 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
4-[(3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenol |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14-7-13(17-9-14)8-16-12-5-3-11(15)4-6-12/h3-6,10,13,15H,7-9H2,1-2H3 |
Clé InChI |
RYHCCMWAEFAJIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(OC1)COC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


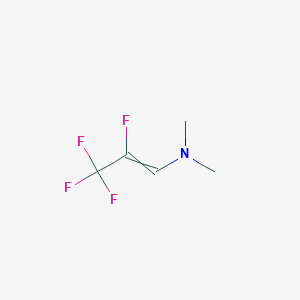
![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
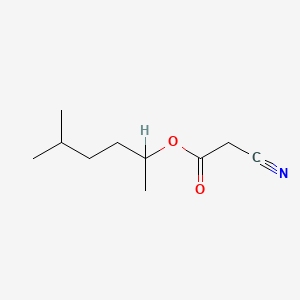

![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

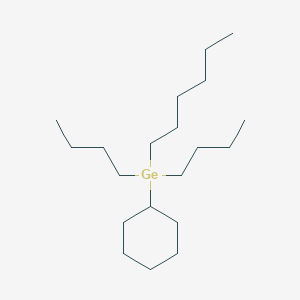
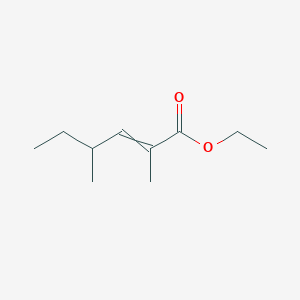
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
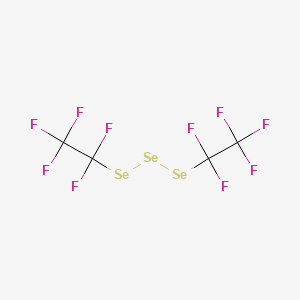
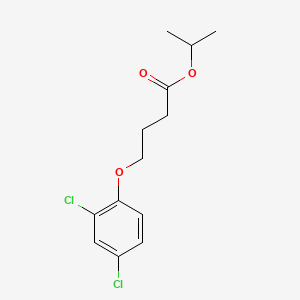
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)

